1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c21-17-6-4-5-16(15-17)9-10-20(23)22-13-11-19(12-14-22)26(24,25)18-7-2-1-3-8-18/h1-8,15,19H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCCJSNPFVXHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with benzenesulfonyl chloride to introduce the benzenesulfonyl group. This is followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride. The final step involves the formation of the propan-1-one moiety through a condensation reaction with an appropriate aldehyde or ketone.
Chemical Reactions Analysis
1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The overall effect is modulation of biochemical pathways, leading to therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analog Overview
The compound belongs to a broader class of piperidine/piperazine derivatives with aryl ketone substituents. Key structural analogs include:
Key Structural and Functional Differences
Aromatic Substituents: The target compound’s benzenesulfonyl group distinguishes it from analogs with simpler aryl groups (e.g., indole in , naphthyl in ). 3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one incorporates a methoxy group, which increases aqueous solubility compared to the target compound’s sulfonyl group.
Linker Flexibility :
- The propan-1-one chain in the target compound allows moderate flexibility, whereas (2Z)-propen-1-one in introduces a planar, conjugated system that may restrict rotational freedom, affecting binding kinetics.
Heterocyclic Modifications :
Pharmacological and Physicochemical Comparisons
Biological Activity
1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one, also known by its CAS number 1798460-25-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 391.9116 g/mol
- SMILES Notation : Clc1cccc(c1)CCC(=O)N1CCC(CC1)S(=O)(=O)c1ccccc1
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a series of synthesized piperidine derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus . The incorporation of the benzenesulfonyl group is believed to enhance this activity through improved binding interactions with bacterial enzymes.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Research indicates that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. In particular, several derivatives showed strong inhibitory activity against urease, which could be beneficial in managing conditions like kidney stones .
| Compound | IC50 (µM) |
|---|---|
| Compound 7l | 2.14 ± 0.003 |
| Compound 7m | 0.63 ± 0.001 |
| Compound 7n | Not specified |
| Compound 7o | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Binding Interactions : Docking studies suggest that the compound can effectively bind to amino acids in target proteins, influencing their activity and stability .
- Bovine Serum Albumin (BSA) Binding : The compound's affinity for BSA indicates potential pharmacokinetic advantages, such as prolonged circulation time in the bloodstream .
Case Studies
Research has focused on synthesizing multiple piperidine-based compounds to evaluate their biological activities comprehensively. In one study, a series of piperidine derivatives were synthesized and screened for antibacterial and enzyme inhibitory activities. The most active compounds were identified based on their IC50 values against AChE and urease .
Q & A
Advanced Research Question
- HPLC with UV detection : Use a C18 column and buffer systems (e.g., sodium acetate/acetic acid, pH 4.6) to separate polar by-products like unreacted 3-chlorophenyl intermediates .
- LC-MS : Detects low-abundance impurities (e.g., sulfonamide side products) via fragmentation patterns .
- TGA/DSC : Identifies thermal decomposition products, critical for stability studies .
How does the benzenesulfonyl group influence the compound’s reactivity in downstream functionalization?
Advanced Research Question
The sulfonyl group is electron-withdrawing, directing electrophilic substitution to the para position of the benzene ring. However, steric hindrance from the piperidine ring limits accessibility. Methodological considerations:
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during sulfonylation .
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) to modify the 3-chlorophenyl group without disrupting the sulfonyl-piperidine .
What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Advanced Research Question
Discrepancies in NMR chemical shifts (e.g., piperidine proton splitting) often arise from solvent polarity or crystallographic packing effects. Resolution strategies:
- Variable-temperature NMR : Reduces signal broadening caused by conformational flexibility in the piperidine ring .
- DFT calculations : Compare computed vs. experimental spectra to assign ambiguous peaks .
- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .
What strategies are effective for improving the compound’s solubility in aqueous media for biological assays?
Advanced Research Question
- Salt formation : React with hydrochloric acid to form a hydrochloride salt, enhancing water solubility .
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain stability .
- Micellar encapsulation : Nonionic surfactants (e.g., Tween-80) improve dispersion without altering bioactivity .
How can computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- Molecular docking : Software like AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolism .
- QSAR modeling : Correlate logP values (calculated via ChemAxon) with absorption rates .
- MD simulations : Assess membrane permeability using lipid bilayer models in GROMACS .
What are the stability challenges under varying storage conditions, and how can degradation pathways be mitigated?
Advanced Research Question
- Photodegradation : UV light cleaves the sulfonyl group; store in amber glass under inert gas (N₂/Ar) .
- Hydrolysis : The propan-1-one carbonyl is susceptible to moisture; lyophilize and store with desiccants .
- Oxidation : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .
What synthetic impurities are commonly observed, and how can they be quantified?
Advanced Research Question
- Residual solvents : GC-MS detects traces of DMF or THF; limit to <500 ppm per ICH guidelines .
- Chlorinated by-products : Use ion chromatography to quantify unreacted 3-chlorophenyl starting material .
- Diastereomers : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers formed during piperidine sulfonylation .
How does the 3-chlorophenyl substituent impact the compound’s electronic properties compared to analogs?
Advanced Research Question
The electron-withdrawing chlorine atom increases electrophilicity at the propanone carbonyl, enhancing reactivity in nucleophilic additions. Comparative methods:
- Cyclic voltammetry : Measures redox potentials to quantify electronic effects .
- Hammett analysis : Correlates substituent σ values with reaction rates (e.g., Cl: σₚ = +0.23) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
